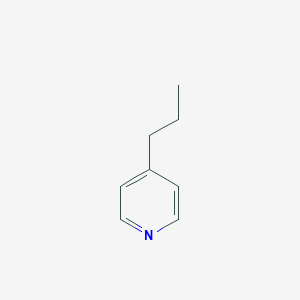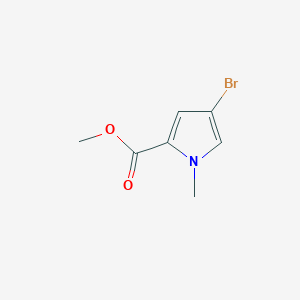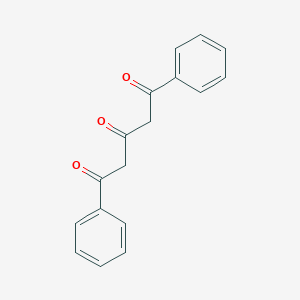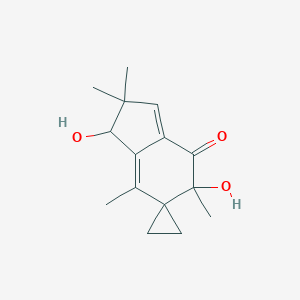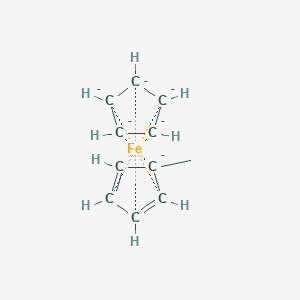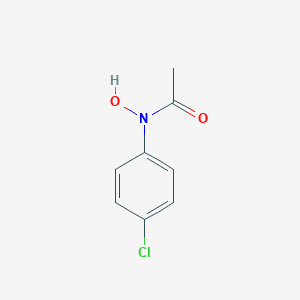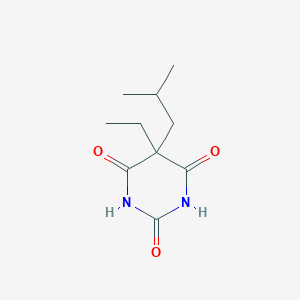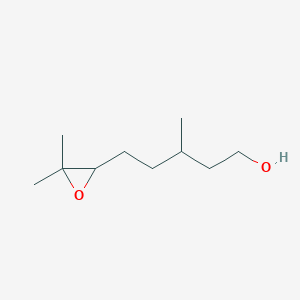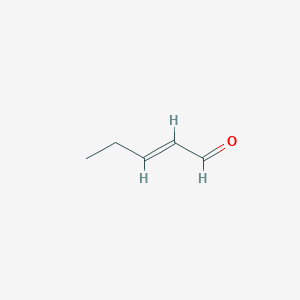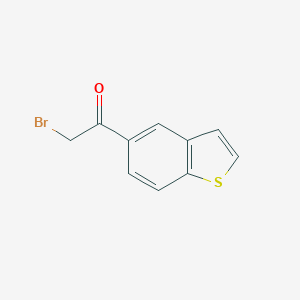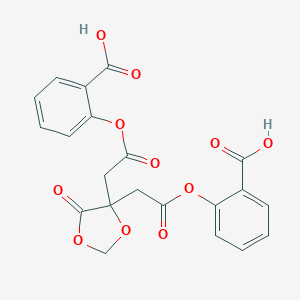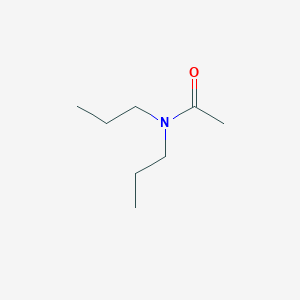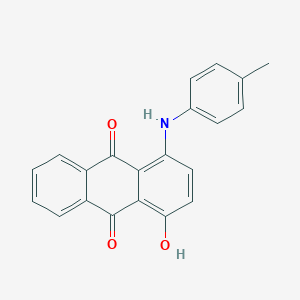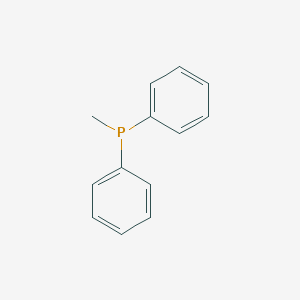![molecular formula C21H18ClNO B073875 1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl- CAS No. 94864-08-1](/img/structure/B73875.png)
1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-, commonly known as CC3, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of arylamino ketones and has been found to exhibit promising biological activities. In
Mécanisme D'action
The mechanism of action of CC3 is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. CC3 has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. CC3 has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Effets Biochimiques Et Physiologiques
CC3 has been found to exhibit several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Apoptosis is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body. CC3 has been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of enzymes that are involved in the execution of apoptosis. CC3 has also been found to induce cell cycle arrest in cancer cells, which prevents them from dividing and proliferating. Finally, CC3 has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
CC3 has several advantages for lab experiments, including its relatively low cost, high stability, and ease of synthesis. However, CC3 also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of CC3, including the development of more potent analogs, the investigation of its potential as a combination therapy with other anticancer agents, and the exploration of its potential therapeutic applications in other diseases such as viral infections and inflammatory disorders. In addition, further studies are needed to fully understand the mechanism of action of CC3 and to identify its molecular targets. Overall, CC3 has the potential to become a valuable therapeutic agent for the treatment of cancer and other diseases, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of CC3 involves the reaction of 4-chloroaniline with acetophenone in the presence of a catalyst such as sodium ethoxide. The product is then purified through recrystallization to obtain a pure form of CC3. The yield of this synthesis method is reported to be around 60%.
Applications De Recherche Scientifique
CC3 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have reported the anticancer activity of CC3 against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition to its anticancer activity, CC3 has also been found to exhibit anti-inflammatory, antiviral, and antifungal activities.
Propriétés
Numéro CAS |
94864-08-1 |
|---|---|
Nom du produit |
1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl- |
Formule moléculaire |
C21H18ClNO |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
3-(4-chloroanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C21H18ClNO/c22-18-11-13-19(14-12-18)23-20(16-7-3-1-4-8-16)15-21(24)17-9-5-2-6-10-17/h1-14,20,23H,15H2 |
Clé InChI |
SXLCSNBAKSFHOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



